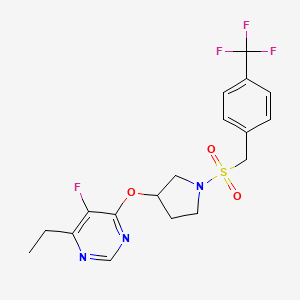

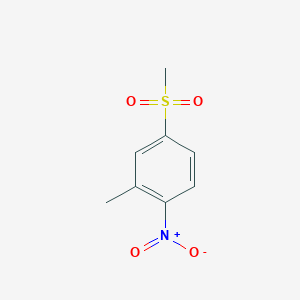

4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine" is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine derivatives have been extensively studied for their potential as therapeutic agents, including antioxidant properties and antiulcer activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, which were obtained by reacting ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate with various substituted sulfonyl chlorides . Another example is the Biginelli reaction, a three-component cyclocondensation, which was used to synthesize ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . These methods highlight the versatility of pyrimidine synthesis, allowing for the introduction of various functional groups that can modulate the compound's biological activity.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can significantly influence their biological activity. For instance, the crystal structure analysis of certain polysubstituted pyridines revealed nearly planar structures stabilized by various intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions . These interactions can affect the compound's stability and reactivity, which are crucial for its biological function.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in a range of chemical reactions. The presence of functional groups such as sulfonyl, benzyloxy, and fluorine atoms can lead to interactions with biological targets or other molecules. For example, the antioxidant activity of some pyrimidine derivatives is attributed to their ability to scavenge free radicals, as demonstrated by the DPPH assay . Additionally, the antiulcer properties of certain pyrimidine derivatives are related to their inhibition of H+/K(+)-ATPase, which is a key enzyme in gastric acid secretion .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like trifluoromethyl groups can increase the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems. The characterization of these compounds typically involves techniques like IR, NMR, LC/MS, and elemental analysis, which provide detailed information about their structure and purity .

科学的研究の応用

Herbicidal Applications

4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine and its derivatives have been explored for their potential use in agriculture as herbicides. Research indicates that sulfonylureas derived from trifluoromethylpyrimidines with specific substituents show selective herbicidal activity in crops like cotton and wheat (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Synthetic Chemistry

This compound is involved in the synthesis of various sulfonyl, iminosulfonyl, sulfamide, or phosphonyl derivatives, which are important in the development of new chemical entities. This involves 1,3-dipolar cycloaddition reactions and is crucial in the exploration of new pharmaceuticals and materials (Markitanov et al., 2016).

Antimicrobial and Antifungal Agents

Some derivatives of this compound have shown promising results as antibacterial and antifungal agents. For example, certain pyrimidine derivatives have demonstrated efficacy against various microbial strains, indicating their potential as novel antimicrobial agents (Tiwari et al., 2018).

Antitumor Activities

Derivatives of 4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine have been explored for their potential as antitumor drugs. Research into sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard indicates potential for developing potent antitumor agents with lower toxicity (Huang, Lin, & Huang, 2001).

Role in Synthesis of Novel Drugs

The compound plays a significant role in the synthesis of new drug molecules. For example, it is involved in the synthesis of novel antifungal agents like voriconazole, demonstrating the versatility of this compound in pharmaceutical chemistry (Butters et al., 2001).

Malaria Treatment Research

Studies on trifluoromethyl-substituted pyridine and pyrimidine analogues have highlighted compounds like JPC-3210, involving derivatives of 4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, for their potential in malaria treatment and prevention (Chavchich et al., 2016).

特性

IUPAC Name |

4-ethyl-5-fluoro-6-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F4N3O3S/c1-2-15-16(19)17(24-11-23-15)28-14-7-8-25(9-14)29(26,27)10-12-3-5-13(6-4-12)18(20,21)22/h3-6,11,14H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUFIWAQPPHMJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F4N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3008463.png)

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3008466.png)

![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3008475.png)